REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([OH:12])=[C:4]([C:8](=[O:11])[CH2:9][CH3:10])[CH:5]=[CH:6][CH:7]=1.[C:13](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(C)=O>[Cl:1][C:2]1[C:3]([O:12][CH3:13])=[C:4]([C:8](=[O:11])[CH2:9][CH3:10])[CH:5]=[CH:6][CH:7]=1 |f:1.2.3|
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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ClC=1C(=C(C=CC1)C(CC)=O)O
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Name
|
|
Quantity
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17.5 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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7 mL
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for three hours
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Duration
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3 h
|
Type
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FILTRATION
|
Details
|
the batch is subjected to suction filtration through Celite
|
Type
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WASH
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Details
|
the filter cake is washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
After the solvent has been removed on a rotary evaporator
|
Type
|
ADDITION
|
Details
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the yellow oil which remains is diluted with 200 ml of diethyl ether
|
Type
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WASH
|
Details
|
the organic phase is washed with 0.2 M aqueous sodium hydroxide solution (100 ml) and brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)C(CC)=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |